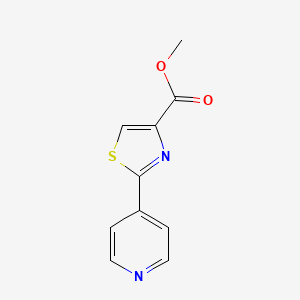

Methyl 2-(4-Pyridyl)thiazole-4-carboxylate

Description

Significance of Thiazole (B1198619) and Pyridine (B92270) Scaffolds in Modern Chemical and Biological Research

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. It is a key component in a variety of natural and synthetic compounds with a wide spectrum of biological activities. chemicalbook.com For instance, the thiazole ring is a fundamental part of Vitamin B1 (Thiamine) and the penicillin antibiotic core structure. chemicalbook.comsynthonix.com Derivatives of thiazole have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. chemicalbook.comsynthonix.com

Similarly, the pyridine ring, a six-membered nitrogen-containing heterocycle, is one of the most extensively used scaffolds in drug design. farmaciajournal.com Its presence in a molecule can influence pharmacological activity, improve biochemical potency and metabolic stability, and enhance permeability. farmaciajournal.combldpharm.com A vast number of approved pharmaceuticals contain a pyridine or dihydropyridine (B1217469) core, highlighting their therapeutic importance in treating conditions ranging from tuberculosis and HIV/AIDS to cancer and cardiovascular diseases. farmaciajournal.com The combination of these two powerful scaffolds in a single molecule, as seen in Methyl 2-(4-Pyridyl)thiazole-4-carboxylate, offers exciting possibilities for the development of new chemical entities with novel functions.

Overview of Heterocyclic Compounds as Pivotal Research Targets

Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are of paramount importance in chemistry and biology. They form the structural basis for a multitude of natural products, including alkaloids, vitamins, and nucleic acids. In the pharmaceutical industry, heterocyclic structures are found in a majority of marketed drugs. medchemexpress.com Their structural diversity and ability to engage in various non-covalent interactions, such as hydrogen bonding, make them ideal candidates for targeting biological macromolecules like proteins and enzymes. The continuous exploration of new synthetic methodologies and the investigation of the structure-activity relationships of heterocyclic compounds remain a major focus of academic and industrial research.

Structural Context of this compound within Pyridyl-Thiazole Architectures

This compound belongs to the family of pyridyl-thiazole compounds, which are characterized by a direct linkage between a pyridine and a thiazole ring. The specific isomer has the pyridine ring attached at the 2-position of the thiazole ring, and the connection is via the 4-position of the pyridine ring. The methyl carboxylate group at the 4-position of the thiazole ring provides a site for further chemical modification, for example, through hydrolysis to the corresponding carboxylic acid or amidation.

The physicochemical properties of this class of compounds are influenced by the interplay between the electron-deficient pyridine ring and the electron-rich thiazole ring. Research into various pyridyl-thiazole hybrids has revealed their potential in areas such as anticancer agents and antimicrobial agents. farmaciajournal.comnih.gov The specific arrangement and substituents on both rings play a crucial role in determining the biological activity and physical properties of the molecule.

Below are data tables for closely related carboxylic acid derivatives, which provide insight into the general physicochemical properties of this family of compounds.

Table 1: Physicochemical Properties of 2-(4-Pyridyl)thiazole-4-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 21278-86-4 |

| Molecular Formula | C₉H₆N₂O₂S |

| Molecular Weight | 206.22 g/mol |

| Melting Point | >300 °C |

Data sourced from publicly available chemical databases.

Table 2: Physicochemical Properties of 4-Methyl-2-(4-pyridinyl)-5-thiazolecarboxylic acid

| Property | Value |

|---|---|

| CAS Number | 144060-98-0 |

| Molecular Formula | C₁₀H₈N₂O₂S |

| Molecular Weight | 220.3 g/mol |

| Melting Point | 254.5 °C |

| Boiling Point | 467 °C |

Data sourced from publicly available chemical databases. caymanchem.comechemi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-pyridin-4-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-14-10(13)8-6-15-9(12-8)7-2-4-11-5-3-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXMNFFZGPEZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Methyl 2-(4-Pyridyl)thiazole-4-carboxylate

The construction of the 2-(4-pyridyl)thiazole core of this compound is predominantly achieved through well-established cyclization strategies. These methods offer reliable pathways to the target molecule, often with good yields and purity.

Hantzsch Thiazole (B1198619) Synthesis and its Variations

The Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole ring. This method involves the condensation reaction between a thioamide and an α-haloketone or its equivalent. In the context of this compound, this typically involves the reaction of pyridine-4-carbothioamide with a methyl 2-halo-3-oxobutanoate.

A common variation of this synthesis involves refluxing pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in absolute ethanol (B145695). This reaction proceeds for several hours, and upon cooling and neutralization, yields the corresponding ethyl ester of 2-(4-pyridyl)-4-methylthiazole-5-carboxylic acid. organic-chemistry.org The fundamental mechanism of the Hantzsch synthesis involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| Pyridine-4-carbothioamide | Ethyl 2-chloro-3-oxobutanoate | Absolute Ethanol | Reflux, 5 hours | Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate |

Multi-Step Condensation and Cyclization Reactions Utilizing Pyridine-4-carbothioamide and Related Precursors

Pyridine-4-carbothioamide is a key precursor in several multi-step synthetic sequences leading to this compound and its analogs. organic-chemistry.org One such route involves the initial conversion of a pyridine-containing starting material, such as 3-cyanopyridine, into the corresponding carbothioamide by treatment with phosphorus pentasulfide (P4S10). nih.gov

This thioamide is then subjected to a cyclocondensation reaction with an appropriate α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate, in a suitable solvent like ethanol under reflux conditions. nih.gov This reaction directly furnishes the ethyl ester of the target thiazole derivative. The subsequent transesterification or direct synthesis with a methyl ester variant of the α-halo-β-ketoester would yield this compound.

| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Final Product (analog) |

| 3-Cyanopyridine | P4S10 | Ethyl 2-chloroacetoacetate | Pyridine-3-carbothioamide | Ethyl 5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate |

Alternative Nucleophilic Reagents and Novel Main Group Approaches in Synthesis

While the Hantzsch synthesis is prevalent, alternative approaches to thiazole ring formation are continuously being explored to improve efficiency, substrate scope, and environmental friendliness. Some of these novel methods could be adapted for the synthesis of this compound.

One such approach involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine. organic-chemistry.org This method generates 5-arylthiazoles and could potentially be modified to incorporate the 4-pyridyl moiety and the carboxylate group.

Transition metal-catalyzed reactions have also emerged as powerful tools in heterocyclic synthesis. Copper-catalyzed reactions, for instance, have been employed for the direct arylation of heterocycle C-H bonds, which could be a strategy to introduce the 4-pyridyl group onto a pre-formed thiazole ring. organic-chemistry.org Another innovative copper-catalyzed method involves the [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) to afford thiazoles. organic-chemistry.org Furthermore, iridium-catalyzed ylide insertion chemistry has been shown to be a versatile and functional group-tolerant method for the synthesis of a variety of thiazoles, including those with heterocyclic substituents. nih.govacs.org This approach could offer a modern alternative to the classical Hantzsch reaction for the synthesis of the target compound.

Derivatization through Functional Group Interconversions

The ester functional group in this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with varied properties.

Ester Hydrolysis and Hydrazinolysis for Carboxylic Acid and Hydrazide Formation

The methyl ester of 2-(4-pyridyl)thiazole-4-carboxylic acid can be readily hydrolyzed to the corresponding carboxylic acid under standard basic or acidic conditions. This transformation is a fundamental step in preparing derivatives that require a free carboxylic acid group for subsequent coupling reactions.

More significantly, the ester can undergo hydrazinolysis by refluxing with hydrazine (B178648) hydrate (B1144303) in a solvent such as absolute ethanol. organic-chemistry.org This reaction efficiently converts the methyl ester into 2-(4-pyridyl)thiazole-4-carbohydrazide. farmaciajournal.com The resulting hydrazide is a key intermediate for the synthesis of various heterocyclic systems. The formation of the hydrazide is confirmed by the appearance of characteristic signals for the NH and NH2 protons in the 1H NMR spectrum. farmaciajournal.com

| Starting Material | Reagent | Solvent | Conditions | Product |

| Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate | Hydrazine Hydrate | Absolute Ethanol | Reflux, 6 hours | 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide |

Strategic Condensation Reactions for Formation of Imine and Azole Linkages

The 2-(4-pyridyl)thiazole-4-carbohydrazide is a valuable building block for the construction of more complex molecules through condensation reactions. The terminal amino group of the hydrazide is a potent nucleophile that readily reacts with various electrophiles.

Condensation with aldehydes and ketones leads to the formation of hydrazones, which are a class of imines. nih.gov These reactions are typically carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent like ethanol.

Furthermore, the carbohydrazide (B1668358) can be used to construct various five-membered heterocyclic rings, known as azoles. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-oxadiazole-2-thiol (B52307) or 1,3,4-thiadiazole (B1197879) derivatives. mdpi.comnih.gov Cyclization of arylmethyliden-hydrazides (formed from the initial condensation with aldehydes) with acetic anhydride (B1165640) can yield 1,3,4-oxadiazoline derivatives. farmaciajournal.com Additionally, reaction of the hydrazide with appropriate reagents can lead to the formation of 1,2,4-triazole (B32235) rings. nih.gov

| Starting Material | Reagent(s) | Product Type |

| 2-(4-pyridyl)thiazole-4-carbohydrazide | Aromatic Aldehydes | Hydrazones (Imines) |

| Arylmethyliden-hydrazides | Acetic Anhydride | 1,3,4-Oxadiazolines (Azoles) |

| 2-(4-pyridyl)thiazole-4-carbohydrazide | Carbon Disulfide, KOH | 1,3,4-Oxadiazole/Thiadiazole derivatives (Azoles) |

| 2-(4-pyridyl)thiazole-4-carbohydrazide | Phenyl isothiocyanate, then cyclization | 1,2,4-Triazole derivatives (Azoles) |

Challenges and Innovations in Synthetic Approaches

The synthesis of complex heterocyclic compounds such as this compound is often accompanied by distinct challenges that necessitate innovative chemical strategies. These challenges range from the inherent reactivity of starting materials to the demand for more efficient and environmentally benign processes. Researchers have developed novel methodologies, including the use of stabilized reagents, advanced energy sources, and green chemistry principles, to overcome these hurdles and improve the synthesis of pyridyl-substituted thiazoles.

The formation of the carbon-carbon bond between the thiazole and pyridine (B92270) rings often utilizes transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. However, the use of pyridyl boron reagents in these reactions is notoriously difficult, a challenge often referred to as the "2-pyridyl problem," which also extends to its isomers. researchgate.netnih.gov

Pyridyl boron reagents, particularly 2-pyridyl and 4-pyridyl boronic acids, are known for their instability and poor reactivity. researchgate.netnih.gov This arises from the electron-deficient nature of the pyridine ring and the presence of the nitrogen atom, which can lead to rapid protodeboronation—the cleavage of the carbon-boron bond by a proton source—before the desired cross-coupling can occur. researchgate.net This lability makes the reagents difficult to handle and often results in low yields of the desired biaryl product.

To address these stability and reactivity issues, several innovative strategies have been developed:

Stabilized Boron Reagents: A significant advancement is the use of pyridyl boron reagents stabilized by intramolecular coordination. N-methyliminodiacetic acid (MIDA) boronates and N-phenyldiethanolamine (PDEA) boronates are two key examples. nih.govresearchgate.net These reagents are air-stable, crystalline solids that are unreactive under standard cross-coupling conditions. nih.gov They function as "slow-release" sources of the corresponding boronic acid, which is generated in situ under specific basic conditions, minimizing its decomposition while allowing the cross-coupling reaction to proceed efficiently. researchgate.net

These approaches have provided general solutions for the effective coupling of pyridyl fragments, enabling the synthesis of molecules like this compound with greater efficiency and reliability. nih.gov

Conventional synthetic methods for thiazole derivatives often require long reaction times and high temperatures, which can lead to side product formation and reduced yields. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry that aligns with the principles of green chemistry by enhancing reaction efficiency. scielo.brjusst.org This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, resulting in a rapid temperature increase that can dramatically accelerate reaction rates. scielo.br

The primary advantages of microwave-assisted synthesis in the context of thiazole derivatives include:

Reduced Reaction Times: Reactions that take several hours under conventional reflux conditions can often be completed in a matter of minutes. jusst.orgnih.gov

Higher Yields and Purity: The rapid heating minimizes the formation of degradation products and side reactions, often leading to cleaner reaction profiles and higher isolated yields. scielo.brjusst.org

The synthesis of various thiazole and benzothiazole (B30560) derivatives demonstrates the marked improvement offered by this technology. For instance, the condensation reaction to form 2-aryl benzothiazoles shows a significant increase in yield and a drastic reduction in reaction time when performed under microwave irradiation compared to conventional heating. scielo.br

| Entry | Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|---|

| 1 | 2-Phenylbenzothiazole | 8 hours, 75% | 10 minutes, 92% | scielo.br |

| 2 | 2-(4-Chlorophenyl)benzothiazole | 10 hours, 70% | 12 minutes, 88% | scielo.br |

| 3 | 2-(4-Nitrophenyl)benzothiazole | 10 hours, 65% | 15 minutes, 85% | scielo.br |

| 4 | 2-Amino-4-phenylthiazole | 8-10 hours, 68% | 15-20 minutes, 85% | jusst.org |

This table presents comparative data for the synthesis of related thiazole structures, illustrating the general efficiency gains of microwave-assisted methods.

The principles of green chemistry are increasingly guiding the development of new synthetic routes for heterocyclic compounds, including thiazoles. nih.govbepls.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov Several innovative and eco-friendly strategies have been successfully applied to the synthesis of thiazole derivatives.

Key green synthetic approaches include:

Use of Green Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A greener alternative is the use of environmentally benign solvents such as water, ethanol, or deep eutectic solvents (DES). nih.govmdpi.com For example, Suzuki cross-coupling reactions to prepare aryl-substituted thiazoles have been successfully carried out in water, which is non-toxic, non-flammable, and inexpensive. researchgate.net

Alternative Energy Sources: Beyond microwave irradiation, ultrasonic irradiation (sonochemistry) is another green technique used to promote thiazole synthesis. mdpi.comtandfonline.com Ultrasound enhances chemical reactivity through acoustic cavitation, often leading to shorter reaction times and higher yields under mild conditions, sometimes even in the absence of a solvent. tandfonline.com

Recyclable and Biocompatible Catalysts: The development of reusable catalysts is a cornerstone of green chemistry, as it minimizes waste and cost. bepls.commdpi.com For instance, a recyclable cross-linked chitosan (B1678972) hydrogel has been employed as an effective and eco-friendly biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.com Similarly, reusable magnetic nanoparticles like NiFe2O4 have been used to catalyze the one-pot, multicomponent synthesis of thiazole scaffolds. acs.org

Multi-Component Reactions (MCRs): One-pot MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. bepls.comacs.org This approach improves atom economy, reduces the number of purification steps, and minimizes solvent waste compared to traditional multi-step syntheses. acs.org

| Green Strategy | Description | Example Application in Thiazole Synthesis | Reference |

|---|---|---|---|

| Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives. | Synthesis of thiazolo[5,4-d]thiazoles in a deep eutectic solvent mixture of L-proline and ethylene (B1197577) glycol. | mdpi.com |

| Ultrasonic Irradiation | Use of high-frequency sound waves to accelerate reactions and improve yields. | Solvent-free synthesis of 1,3-thiazoles and 1,3,4-thiadiazines under ultrasonic conditions. | tandfonline.com |

| Recyclable Biocatalyst | Employing a reusable, biodegradable catalyst to promote the reaction. | Use of a pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (PIBTU-CS) hydrogel for thiazole synthesis. | mdpi.com |

| Multi-Component Synthesis | Combining three or more reactants in a single pot to form the final product, increasing efficiency. | One-pot synthesis of thiazole scaffolds using reusable NiFe2O4 nanoparticles as a catalyst. | acs.org |

These innovations collectively contribute to making the synthesis of thiazole derivatives, including this compound, more efficient, cost-effective, and sustainable.

Derivatization and Structural Diversification Strategies

Synthesis of Methyl 2-(4-Pyridyl)thiazole-4-carboxylate Derivatives with Altered Side Chains

Alterations to the side chain at the C4 position of the thiazole (B1198619) ring represent a fundamental strategy for structural diversification. Modifications of the methyl carboxylate group into carboxylic acids, amides, hydrazides, and hydrazones introduce new functional handles that can modulate polarity, hydrogen bonding capacity, and provide points for further conjugation.

Carboxylic Acid and Carboxamide Analogues

The transformation of the methyl ester into carboxylic acid and carboxamide analogues is a key step in creating derivatives with altered properties. The carboxylic acid introduces a highly polar, ionizable group, while amides offer a range of substituents to probe steric and electronic effects.

Carboxylic Acid Synthesis: The parent carboxylic acid, 2-(4-Pyridyl)-4-methyl-thiazole-5-carboxylic acid, is typically synthesized via the hydrolysis of the corresponding ester (e.g., ethyl or methyl ester) under basic conditions, such as treatment with lithium hydroxide (B78521). oup.com This foundational intermediate serves as the primary starting material for the synthesis of various carboxamide analogues. medchemexpress.com

Carboxamide Synthesis: Standard peptide coupling methods are employed to convert the carboxylic acid into carboxamides. nih.govluxembourg-bio.com This involves activating the carboxylic acid with a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a primary or secondary amine. fishersci.co.uk This approach allows for the introduction of a diverse array of substituents (R¹ and R²) at the amide nitrogen, leading to a library of N-substituted carboxamide derivatives. This methodology has been successfully applied to generate various thiazole carboxamides. nih.gov

| Reaction | Starting Material | Reagents | Product | Reference(s) |

| Hydrolysis | This compound | LiOH or other base | 2-(4-Pyridyl)thiazole-4-carboxylic acid | oup.com |

| Amidation | 2-(4-Pyridyl)thiazole-4-carboxylic acid | R¹R²NH, Coupling Agent (e.g., EDC, DCC) | N,N-Disubstituted-2-(4-pyridyl)thiazole-4-carboxamide | nih.govluxembourg-bio.com |

Hydrazide and Hydrazone Derivatives for Further Functionalization

The conversion of the ester to a carbohydrazide (B1668358) introduces a reactive nucleophilic moiety, which is a valuable precursor for creating more complex derivatives, particularly hydrazones.

Hydrazide Synthesis: The synthesis of the key intermediate, 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide, is achieved through the hydrazinolysis of the corresponding ethyl ester. farmaciajournal.comresearchgate.net This reaction involves refluxing the ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as ethanol (B145695), yielding the hydrazide in good yield. farmaciajournal.comresearchgate.net

Hydrazone Synthesis: The resulting carbohydrazide is a versatile building block for further functionalization. It readily condenses with a wide range of aldehydes and ketones under reflux in ethanol to form the corresponding hydrazone derivatives (also known as arylmethyliden-hydrazides). farmaciajournal.comresearchgate.net This reaction provides a straightforward method to append various aryl and heteroaryl moieties to the core structure, significantly diversifying the molecular library. organic-chemistry.org

| Starting Material | Reagents | Intermediate/Product | Reaction Type | Reference(s) |

| Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate | Hydrazine Hydrate, Ethanol | 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide | Hydrazinolysis | farmaciajournal.comresearchgate.net |

| 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide | Aromatic/Heteroaromatic Aldehydes, Ethanol | N'-(Arylmethylidene)-4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide | Condensation | farmaciajournal.comresearchgate.net |

Alkyl and Aryl Substitutions on the Ester Moiety

Diversification of the ester group itself, by varying the alkyl or aryl component, is another strategy to modify the compound's lipophilicity and steric profile.

This structural variation is most directly achieved during the initial synthesis of the thiazole ring. The classical Hantzsch thiazole synthesis involves the condensation of a thioamide with an α-haloketone. organic-chemistry.orgchemhelpasap.commdpi.comresearchgate.net In the case of this compound, the synthesis starts with pyridine-4-carbothioamide and an appropriate α-haloacetoacetate ester. farmaciajournal.com By choosing different esters of 2-chloro-3-oxobutanoate (e.g., methyl, ethyl, propyl, benzyl, or phenyl), one can directly synthesize the corresponding alkyl or aryl 2-(4-pyridyl)thiazole-4-carboxylate derivatives. farmaciajournal.com While transesterification of the existing methyl ester is also a theoretical possibility, direct synthesis offers a more controlled and efficient route to these analogues. google.comnih.gov General methods for synthesizing aryl esters from carboxylic acids have also been developed, which could be applied to the corresponding thiazole carboxylic acid. rsc.org

Heterocyclic Annulation and Hybrid Molecule Design

Beyond simple side-chain modifications, the this compound scaffold can be elaborated into more complex heterocyclic systems. This involves either fusing new rings onto the core structure (annulation) or linking it to other distinct bioactive scaffolds to create hybrid molecules. These strategies aim to combine the pharmacophoric features of multiple heterocyclic systems to generate novel compounds with potentially enhanced or synergistic activities.

Fusion with Azole Rings (e.g., Triazoles, Oxadiazoles (B1248032), Pyrazoles)

The carbohydrazide and hydrazone derivatives discussed in section 3.1.2 are key intermediates for the synthesis of various five-membered aromatic azole rings, such as oxadiazoles, triazoles, and pyrazoles. nih.gov

Oxadiazole and Oxadiazoline Synthesis: The hydrazone derivatives (arylmethyliden-hydrazides) can undergo cyclization with acetic anhydride (B1165640) to yield 1,3,4-oxadiazoline derivatives. farmaciajournal.comresearchgate.net Alternatively, direct treatment of the carbohydrazide with anhydrides like acetic or propionic anhydride can lead to the formation of 2,5-disubstituted-1,3,4-oxadiazoles, such as 2-methyl-5-(4-methyl-2-(pyridin-4-yl)thiazol-5-yl)-1,3,4-oxadiazole. farmaciajournal.com

Triazole Synthesis: The carbohydrazide serves as a precursor for 1,2,4-triazole (B32235) rings. For instance, reaction of the hydrazide with an isothiocyanate, such as allylisothiocyanate, forms a thiosemicarbazide (B42300) intermediate. farmaciajournal.comresearchgate.net This intermediate can then be cyclized under basic conditions (e.g., potassium hydroxide in ethanol) to afford the corresponding 4-allyl-3-(4-methyl-2-(pyridin-4-yl)thiazol-5-yl)-1H-1,2,4-triazole-5(4H)-thione. farmaciajournal.comresearchgate.net

Pyrazole (B372694) Synthesis: Thiazole-pyrazole hybrids are another important class of derivatives. astate.eduresearchgate.net These are typically synthesized by reacting a thiazole-containing intermediate with reagents that build the pyrazole ring. For example, thiazolyl chalcones can be reacted with hydrazine derivatives to form pyrazolines, which are dihydropyrazoles. acs.org These pyrazolines can then be oxidized to the aromatic pyrazole if desired. This approach effectively links the thiazole and pyrazole scaffolds into a single molecular entity. acs.org

| Precursor | Key Reagents | Fused/Linked Azole Ring | Reference(s) |

| Arylmethyliden-hydrazide | Acetic Anhydride | 1,3,4-Oxadiazoline | farmaciajournal.comresearchgate.net |

| Carbohydrazide | Acetic or Propionic Anhydride | 1,3,4-Oxadiazole | farmaciajournal.com |

| Carbohydrazide | 1. Allylisothiocyanate; 2. KOH | 1,2,4-Triazole-thione | farmaciajournal.comresearchgate.net |

| Thiazolyl Chalcone | Hydrazine hydrate | Pyrazoline/Pyrazole | acs.org |

Integration with Other Bioactive Scaffolds

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores to create a single hybrid molecule. The 2-(4-pyridyl)thiazole core is an excellent candidate for this approach, and it has been integrated with various other bioactive scaffolds. researchgate.net

The thiazole ring itself is a common feature in many biologically active natural products, including complex peptides, demonstrating its suitability for incorporation into larger molecular frameworks. nih.gov Synthetic strategies often involve creating a linker on the thiazole core, such as a carboxamide or hydrazone, which can then be attached to another molecule of interest. Examples include the synthesis of thiazole-linked pyrazolines and triazoles, which combine the structural features of both heterocycles. acs.org Other research has focused on linking the pyridine-thiazole moiety to scaffolds like piperazine, creating complex acetamide (B32628) derivatives with potential biological activity. mdpi.com The fusion of the thiazole ring to other heterocycles, such as in the synthesis of thiazolo[4,5-b]pyridines, further illustrates the versatility of this scaffold in creating novel, complex chemical structures. dmed.org.ua

Design of Metallo-Supramolecular Networks Utilizing Pyridylthiazole Ligands

The molecular architecture of pyridylthiazole derivatives, such as this compound, makes them exceptional ligands for the construction of metallo-supramolecular networks. These compounds possess multiple coordination sites—primarily the nitrogen atom of the pyridine (B92270) ring and the nitrogen and sulfur atoms of the thiazole ring—which can bind to various metal ions. nih.gov This versatile coordination ability allows for the self-assembly of intricate and diverse metal-organic frameworks (MOFs) and coordination polymers. researchgate.netrsc.org

The hydrolyzed form of the subject compound, 2-(4-pyridyl)thiazole-4-carboxylic acid (Hptca), has been effectively used to assemble a variety of metal-organic supramolecular architectures with divalent metal ions. researchgate.net Research has demonstrated the synthesis and characterization of novel single and mixed-metal framework materials using 2-(4-pyridyl)thiazole-4-carboxylic acid with metals like cobalt and cadmium. scilit.com The resulting structures can range from one-dimensional chains to two-dimensional layers and three-dimensional networks, often stabilized by hydrogen bonds and π-π stacking interactions. researchgate.nettandfonline.com For instance, the reaction of Hptca with Cadmium(II) ions has been shown to produce a mononuclear complex, [Cd(ptca)2(H2O)4], which further organizes into a 3-D supramolecular network through extensive intermolecular hydrogen bonding. researchgate.net

The design of these networks is highly dependent on the choice of metal ion, solvent, and the specific functional groups on the pyridylthiazole ligand. researchgate.net The thiazole ring itself contains a soft base (sulfur) and a hard base (nitrogen), enabling coordination with a range of soft and hard metals. nih.gov This dual nature, combined with the pyridyl group's coordination ability, facilitates the creation of materials with potentially unique photoluminescent, magnetic, or catalytic properties. tandfonline.comresearchgate.net

| Ligand | Metal Ion(s) | Resulting Architecture | Reference |

|---|---|---|---|

| 2-(4-pyridyl)thiazole-4-carboxylic acid (Hptca) | Cadmium(II) | Mononuclear complex forming a 3-D supramolecular network via hydrogen bonds | researchgate.net |

| 2-(4-pyridyl)thiazole-4-carboxylic acid | Cobalt, Cadmium, Vanadium Oxide | Novel single and mixed-metal framework materials | scilit.com |

| 4-(4-pyridinyl)thiazole-2-thiol (HPTT) | Cadmium(II) | 1-D coordination polymer, {[Cd(PTT)(HPTT)(SCN)}n, forming a 2-D supramolecular layer | tandfonline.com |

| 2-(3-pyridyl)-4-methylthiazole-5-carboxylic acid (Hpmtca) | Nickel(II) | Neutral layered arrays (conformational polymorphs) | researchgate.net |

| 2-(3-pyridyl)-4-methylthiazole-5-carboxylic acid (Hpmtca) | Cobalt(II) | 1-D double chain structure | researchgate.net |

Positional Isomerism Studies (e.g., 2-(3-Pyridyl) vs. 2-(4-Pyridyl) Derivatives)

Positional isomerism, specifically the placement of the nitrogen atom in the pyridine ring (e.g., at the 3- or 4-position), significantly influences the coordination behavior of pyridylthiazole ligands and the resulting architecture of their metal complexes. libretexts.orgyoutube.com The distinct geometries of 2-(3-pyridyl) and 2-(4-pyridyl) derivatives lead to different angles between the coordination vectors, which in turn dictates the topology of the assembled supramolecular network.

The 2-(4-pyridyl) isomer typically acts as a linear spacer or linker, promoting the formation of linear or grid-like structures. In contrast, the 2-(3-pyridyl) isomer provides a "kinked" or angular geometry, which can lead to the formation of helical, zigzag, or more complex three-dimensional frameworks. researchgate.net

A comparative study involving 2-(3-pyridyl)-4-methylthiazole-5-carboxylic acid (Hpmtca) and 2-(4-pyridyl)thiazole-4-carboxylic acid (Hptca) highlighted these structural differences. researchgate.net While the Cd(II) complex with the 4-pyridyl ligand (Hptca) resulted in a discrete molecular unit that builds a 3D network via hydrogen bonds, the complexes with the 3-pyridyl ligand (Hpmtca) formed coordination polymers with distinct dimensionalities. researchgate.net For example, with Ni(II) and Cd(II), Hpmtca formed layered frameworks, whereas with Co(II), it produced a 1-D double chain structure. researchgate.net These findings underscore how a subtle change in the ligand's isomeric form can be a powerful tool for controlling the final crystalline architecture of metal-organic materials. researchgate.net Structure-activity relationship studies on some 2-(3-pyridyl)thiazole derivatives have also been conducted, indicating that the nature and size of substituents on the thiazole ring can affect their biological activity. nih.gov

| Isomer | Typical Geometry | Influence on Supramolecular Structure | Example Complex Structure | Reference |

|---|---|---|---|---|

| 2-(4-Pyridyl) derivative | Linear | Acts as a linear linker, favoring extended 1-D, 2-D, or 3-D networks. | [Cd(ptca)2(H2O)4] forms a 3-D network via H-bonds. | researchgate.net |

| 2-(3-Pyridyl) derivative | Angular/"Kinked" | Promotes formation of discrete, cyclic, or complex 1-D/2-D polymeric structures. | [Co(pmtca)2(CH3CH2OH)2]n shows a 1-D double chain structure. | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-pyridyl)thiazole-4-carboxylic acid (Hptca) |

| 2-(3-pyridyl)-4-methylthiazole-5-carboxylic acid (Hpmtca) |

| 4-(4-pyridinyl)thiazole-2-thiol (HPTT) |

| 5-acetyl-4-methyl-2-(3-pyridyl)thiazole |

| 4-(2-(pyridin-4-yl)thiazole-4-yl)-benzonitrile |

| 4-phenyl-2-(pyridin-2-yl) thiazole |

| 2-(pyridin-3-yl)-4-(p-tolyl) thiazole |

| 4-(4-nitrophenyl)-2-(pyridin-3-yl) thiazole |

| 4-(4-methoxyphenyl)-2-(pyridin-3-yl) thiazole |

}

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a ligand (a small molecule like Methyl 2-(4-Pyridyl)thiazole-4-carboxylate) might bind to a macromolecular target, such as a protein or enzyme. These studies help elucidate the binding modes and interactions that are critical for biological activity.

Molecular docking studies on various pyridylthiazole derivatives have revealed key binding interactions with several important biological targets. These studies predict that the thiazole (B1198619) and pyridine (B92270) rings are central to the binding affinity. For instance, in studies involving thiazolyl-pyrazole derivatives targeting the epidermal growth factor receptor (EGFR) kinase, compounds showed promising binding affinities, with calculated energies indicating stable interactions within the active site. nih.gov Similarly, docking studies of thiazole carboxamide derivatives with cyclooxygenase (COX) enzymes (COX-1 and COX-2) have been performed to understand their inhibitory mechanisms. nih.gov

The binding modes often involve a combination of interactions:

Hydrogen Bonding: The nitrogen atoms in the pyridine and thiazole rings, as well as the oxygen atoms of the carboxylate group, can act as hydrogen bond acceptors, forming crucial connections with amino acid residues like aspartate in the target's active site. nih.gov

Hydrophobic Interactions: The aromatic pyridine and thiazole rings can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine within the enzyme's binding pocket. nih.govmdpi.com

For example, docking studies of certain thiazole derivatives against the c-Met kinase active site showed that a hydrogen bond could form between the NH moiety of the compound and the residue Asp1222, with another hydrogen bond forming between the nitrogen atom of a quinoline (B57606) core and Met1160. nih.gov These predicted interactions provide a rational basis for the observed biological activities and guide the synthesis of more potent and selective analogs.

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the different shapes (conformations) it can adopt. For pyridylthiazole carboxylates, the relative orientation of the pyridine ring, the thiazole ring, and the methyl carboxylate group is critical for its interaction with a biological target.

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Conversely, it can also be used to identify potential biological targets for a specific compound. By docking this compound against a panel of known protein structures, researchers can predict its potential biological activities.

Web-based tools like SwissTargetPrediction are utilized to forecast the most probable protein targets of a small molecule based on its structure. researchgate.net This approach has been applied to various pyridine-thiazole hybrids to explore their bioactivity profiles. researchgate.net The screening can suggest a range of potential targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. rjptonline.org For example, virtual screening of substituted thiadiazoles, which are structurally related to thiazoles, was performed to identify inhibitors of the COVID-19 main protease. rjptonline.org This methodology allows for the rapid identification of promising compound-target pairs, which can then be validated through experimental assays, accelerating the process of drug discovery.

In Silico Prediction of Molecular Descriptors Relevant to Research

Molecular descriptors are numerical values that characterize the properties of a molecule. In silico prediction of these descriptors is a cornerstone of modern drug discovery, providing early assessments of a compound's potential to become a successful drug.

ADMET properties determine the fate of a drug in the body. Predicting these properties early in the research process is crucial to avoid costly late-stage failures. Various software programs, such as SwissADME and pkCSM, are used to calculate these parameters for compounds like pyridylthiazole derivatives. researchgate.netdergipark.org.tr

Key predicted ADMET properties for related pyridine-thiazole compounds include:

Absorption: Predictions often focus on gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. Some pyridine-thiazole hybrids have been predicted to have good GI absorption and the ability to cross the BBB. dergipark.org.tr

Distribution: This involves predicting how a compound is distributed throughout the body's tissues and fluids.

Metabolism: Predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for predicting drug-drug interactions.

Excretion: This predicts the primary route of elimination from the body.

Toxicity: In silico tools can also forecast potential toxicity issues, such as hepatotoxicity (liver damage) or skin irritation. dergipark.org.tr

The table below presents a sample of ADMET predictions for a representative pyridine-thiazole hybrid from a research study.

| Property | Predicted Value/Outcome | Source |

| Gastrointestinal Absorption | High | dergipark.org.tr |

| Blood-Brain Barrier (BBB) Permeant | Yes | dergipark.org.tr |

| CYP1A2 Inhibitor | No | researchgate.net |

| CYP2C19 Inhibitor | No | researchgate.net |

| CYP2C9 Inhibitor | No | researchgate.net |

| CYP2D6 Inhibitor | No | researchgate.net |

| CYP3A4 Inhibitor | Yes | researchgate.net |

| Hepatotoxicity | No | dergipark.org.tr |

| Skin Sensitization | No | dergipark.org.tr |

These predictions suggest that some compounds in this class possess favorable "drug-like" ADMET profiles, making them worthy of further investigation. mdpi.com

Physicochemical descriptors quantify aspects of a molecule's structure that influence its behavior and biological activity. These descriptors are often used to establish structure-activity relationships (SAR).

Key descriptors include:

Partition Coefficient (logP): This measures a compound's lipophilicity (oil/water solubility). It is a critical factor for membrane permeability and absorption.

Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes.

Molecular Weight (MW): The mass of the molecule.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bond donors and acceptors influences solubility and binding to biological targets. nih.gov

These properties are often evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five. For example, studies on 4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole derivatives showed that properties like the number of hydrogen bond donors and acceptors, along with logP values, could be correlated with their cytotoxic activity. nih.gov

The table below shows calculated physicochemical properties for a representative pyridine-thiazole compound.

| Descriptor | Calculated Value | Source |

| Molecular Weight ( g/mol ) | 390.88 | researchgate.net |

| logP (Consensus) | 4.63 | researchgate.net |

| Topological Polar Surface Area (Ų) | 51.52 | researchgate.net |

| Hydrogen Bond Acceptors | 4 | researchgate.net |

| Hydrogen Bond Donors | 0 | researchgate.net |

| Molar Refractivity | 115.15 | researchgate.net |

By analyzing these descriptors, researchers can fine-tune the structure of this compound to optimize its bioactivity and pharmacokinetic properties.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the computational analysis of molecular systems. These methods offer a balance between accuracy and computational cost, making them well-suited for studying the intricate electronic landscapes of molecules like this compound.

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. By focusing on the electron density rather than the many-electron wavefunction, DFT provides a framework to calculate various molecular properties. For pyridylthiazole systems, DFT calculations, often employing basis sets like 6-311++G(d,p), are instrumental in determining optimized geometrical structures in the gas phase. rsc.orgresearchgate.net

A key aspect of this analysis involves the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals, EHOMO and ELUMO, are critical in understanding the molecule's reactivity and electronic properties. ekb.eg The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of chemical reactivity and stability. nih.gov

Theoretical calculations for related thiazole derivatives have shown that the distribution of electron density and the locations of the HOMO and LUMO can pinpoint the reactive sites within the molecule. rsc.org For this compound, the nitrogen and sulfur atoms of the thiazole ring, as well as the nitrogen of the pyridine ring, are expected to be key sites for electronic interactions.

| Parameter | Significance in Electronic Structure Analysis |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the molecule's electron-donating capability. Higher values suggest a better electron donor. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the molecule's electron-accepting capability. Lower values suggest a better electron acceptor. |

| ΔE (HOMO-LUMO Energy Gap) | A measure of chemical reactivity and stability. A larger gap implies higher stability and lower reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and helps identify sites for electrophilic and nucleophilic attack. rsc.org |

Prediction of Reactivity and Stability Profiles of Pyridylthiazole Systems

The reactivity and stability of pyridylthiazole systems can be effectively predicted using global and local quantum chemical reactivity descriptors derived from DFT calculations. researchgate.net These descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions.

Global Reactivity Descriptors:

Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap (η = (ELUMO - EHOMO)/2), chemical hardness is a measure of the molecule's resistance to deformation of its electron cloud. Molecules with high chemical hardness are generally more stable and less reactive. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), chemical softness indicates the ease of electron cloud deformation. High softness corresponds to high reactivity. nih.gov

Electronegativity (χ): Calculated as χ = -(EHOMO + ELUMO)/2, electronegativity reflects the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This index, given by ω = χ² / (2η), quantifies the electrophilic nature of a molecule.

Studies on similar heterocyclic systems have demonstrated that these descriptors can successfully predict the relative stability and reactivity of different derivatives. researchgate.net For instance, a smaller HOMO-LUMO gap and lower chemical hardness in a compound suggest it is less stable and therefore more reactive. nih.gov

Local Reactivity Descriptors:

Local reactivity descriptors, such as Fukui functions and local softness, are employed to identify the specific atomic sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. This level of detail is crucial for understanding the regioselectivity of chemical reactions involving pyridylthiazole systems.

| Reactivity Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | High value indicates high stability and low reactivity. nih.gov |

| Chemical Softness (S) | 1/η | High value indicates low stability and high reactivity. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of a molecule to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. |

Energetic Considerations in Synthetic Pathway Design

Computational chemistry plays a vital role in the design of synthetic pathways by providing energetic insights into potential reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can evaluate the feasibility of different synthetic routes and optimize reaction conditions.

For the synthesis of thiazole derivatives, various methods have been developed, including greener approaches that utilize microwave irradiation, ultrasound, and environmentally benign catalysts. nih.govresearchgate.net Theoretical investigations can aid in understanding the mechanisms of these reactions. For instance, computational studies on the decomposition pathways of related nitrogen-rich heterocycles have been used to understand their thermal stability and reaction mechanisms, which is valuable information for designing safe and efficient synthetic protocols. rsc.org

In the context of this compound, theoretical calculations can be used to:

Evaluate Reaction Barriers: By calculating the activation energies for different proposed synthetic steps, the most energetically favorable pathway can be identified.

Analyze Reaction Intermediates: The stability of intermediates in a reaction sequence can be assessed, providing clues about potential side reactions or bottlenecks in the synthesis.

These computational insights can significantly reduce the amount of empirical experimentation required, leading to more efficient and cost-effective synthetic strategies.

Biological Activity and Mechanistic Insights in Pre Clinical Research

Antimicrobial Activity Investigations

The thiazole (B1198619) ring, particularly when combined with a pyridine (B92270) moiety, is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of 2-(4-pyridyl)thiazole have been systematically evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Derivatives of 2-(4-pyridyl)thiazole have demonstrated a wide range of antibacterial activity. Studies have shown that these compounds possess inhibitory effects against both Gram-positive and Gram-negative bacteria, although efficacy can be highly dependent on the specific substitutions on the thiazole and pyridine rings.

Research into novel thiazole derivatives has identified compounds with potent, broad-spectrum antibacterial activity. For instance, certain catechol-derived thiazoles have shown promising results as growth inhibitors of bacteria with Minimum Inhibitory Concentration (MIC) values of ≤ 2 µg/mL. nih.gov Similarly, a series of 2,4-disubstituted 1,3-thiazole derivatives exhibited notable in vitro antibacterial properties. researchgate.net In one study, thiazole derivatives potently inhibited Pseudomonas aeruginosa with MIC values recorded at 1.9 μg/mL. nih.gov The antibacterial effect is often more pronounced against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis compared to Gram-negative strains like Escherichia coli. researchgate.net For example, a series of 2-(2/4-pyridyl)-thiazoles showed activity with MICs ranging from 0.01 to 5.7 mM. nih.govcu.edu.eg

| Bacterial Strain | Compound Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Thiazole derivative | 1.9 | nih.gov |

| Various Bacteria | Catechol-derived thiazole | ≤ 2 | nih.gov |

| Staphylococcus aureus | 2-Phenylacetamido-thiazole derivative | 1.56 - 6.25 | researchgate.net |

| Bacillus subtilis | 2-Phenylacetamido-thiazole derivative | 1.56 - 6.25 | researchgate.net |

| Escherichia coli | 2-Phenylacetamido-thiazole derivative | 1.56 - 6.25 | researchgate.net |

The antifungal potential of thiazole derivatives, particularly against opportunistic pathogens like Candida albicans, is an area of significant research interest. A number of studies have reported potent anti-candidal activity for compounds structurally related to Methyl 2-(4-Pyridyl)thiazole-4-carboxylate.

For example, a series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal effects against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL, an efficacy comparable or even superior to the standard drug nystatin. researchgate.net Other research has identified thiazole-triazole hybrids with remarkable activity against C. albicans, exhibiting MICs as low as 0.0069 µM, significantly more potent than the reference drug fluconazole (B54011) (MIC: 0.0408 µM). researchgate.net The presence of the thiazole ring is considered crucial for this antifungal effectiveness. researchgate.net

| Fungal Strain | Compound Type | MIC | Reference |

|---|---|---|---|

| Candida albicans (Clinical Isolates) | (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative | 0.008 - 7.81 µg/mL | researchgate.net |

| Candida albicans | Thiazole-triazole hybrid (Compound 5c) | 0.0069 µM | researchgate.net |

| Candida albicans | Thiazole-triazole hybrid (Compound 5e) | 0.0070 µM | researchgate.net |

| Candida albicans | Thiazole-triazole hybrid (Compound 5g) | 0.0070 µM | researchgate.net |

| Candida albicans | 2-(2-pyrazolin-1-yl)-thiazole derivative | 32 µg/mL | cu.edu.eg |

The emergence of multidrug-resistant tuberculosis has spurred the search for novel therapeutic agents, and thiazole-containing compounds have emerged as a promising class of inhibitors against Mycobacterium tuberculosis (Mtb). acs.org The inclusion of a pyridine ring, as seen in this compound, is often a key structural feature for enhancing antimycobacterial potency.

Several studies have highlighted the efficacy of this structural class. A series of thiazolyl pyrazine (B50134) carboxamide derivatives showed high anti-mycobacterial activity against the Mtb H37Rv strain, with lead compounds exhibiting an MIC value of 6.25 µg/ml. mdpi.com Similarly, research on 2,4-disubstituted pyridine derivatives identified compounds with significant bactericidal activity against intracellular Mtb, recording MIC₉₉ values as low as 0.8 µg/ml. nih.gov Structure-activity relationship (SAR) studies have confirmed that a 2-pyridyl moiety at the C-4 position of the thiazole ring is often essential for potent activity. nih.gov

| Mycobacterium Strain | Compound Type | Activity (MIC) | Reference |

|---|---|---|---|

| M. tuberculosis H37Rv | Thiazolyl pyrazine carboxamide (Compound 5c) | 6.25 µg/mL | mdpi.com |

| M. tuberculosis H37Rv | Thiazolyl pyrazine carboxamide (Compound 5h) | 6.25 µg/mL | mdpi.com |

| M. tuberculosis H37Rv | Thiazolyl pyrazine carboxamide (Compound 5g) | 12.50 µg/mL | mdpi.com |

| M. tuberculosis | 2,4-Disubstituted pyridine derivative (Compound 11) | 0.8 µg/mL (MIC₉₉) | nih.gov |

| M. tuberculosis | 2,4-Disubstituted pyridine derivative (Compound 15) | 1.5 µg/mL (MIC₉₉) | nih.gov |

To understand the basis of their antimicrobial effects, researchers have investigated the molecular targets of thiazole-based compounds. These studies suggest that their broad-spectrum activity stems from the ability to inhibit multiple, essential microbial enzymes.

Inhibition of DNA Gyrase and DNA Topoisomerase IV : For antibacterial activity, a primary mechanism involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase (GyrB subunit) and topoisomerase IV. nih.govmdpi.com These enzymes are crucial for bacterial DNA replication, transcription, and repair, and their inhibition leads to cell death. Thiazole derivatives have been designed as potent inhibitors of the ATP-binding sites of these enzymes, with some analogues showing IC₅₀ values in the low nanomolar range.

Inhibition of Ergosterol (B1671047) Synthesis : The antifungal activity of thiazole derivatives against C. albicans is often linked to the disruption of the fungal cell membrane. Molecular docking studies suggest that these compounds can inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane integrity, leading to fungal cell death.

Inhibition of β-Ketoacyl-ACP Synthase (KasA) : In the context of antitubercular activity, one of the proposed mechanisms is the inhibition of enzymes involved in mycolic acid synthesis, a critical component of the mycobacterial cell wall. Molecular docking studies have indicated that thiazole derivatives can bind to and inhibit β-Ketoacyl-ACP Synthase (KasA), an essential enzyme in this pathway. mdpi.com

Anticancer Activity Research

In addition to their antimicrobial properties, thiazole-based compounds have attracted considerable attention for their potential as anticancer agents. The core structure is viewed as a "magic moiety" in medicinal chemistry due to its presence in various synthetic drugs with antiproliferative activity.

Derivatives of this compound have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, revealing promising activity and, in some cases, selectivity for cancer cells over normal cells.

HepG2 (Hepatocellular Carcinoma) : Several studies have reported the cytotoxicity of pyridyl-thiazole derivatives against the HepG2 liver cancer cell line. A series of N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives showed IC₅₀ values ranging from 28.2 µM to 74.2 µM. nih.gov Another study on novel thiazole derivatives found a compound with an IC₅₀ value of 7.26 µM against HepG2 cells. nih.gov

MCF-7 (Breast Adenocarcinoma) : The MCF-7 breast cancer cell line has been a common target for evaluating thiazole derivatives. One of the most active thiazole derivatives synthesized in a recent study exhibited a potent IC₅₀ of 2.57 µM against MCF-7 cells, which was more effective than the standard drug Staurosporine. nih.gov Other studies have reported IC₅₀ values ranging from 5.73 µM to 13.66 µM for different 1,3-thiazole analogues.

MDA-MB-231 (Breast Adenocarcinoma) : Against the triple-negative breast cancer cell line MDA-MB-231, thiazole derivatives have also shown significant activity. A series of newly synthesized thiazoles displayed moderate to good cytotoxicity, with the most potent compounds having IC₅₀ values of 1.21 µM and 3.52 µM. cu.edu.egresearchgate.net Other related pyridinyl-thiazole compounds showed IC₅₀ values ranging from 6.0 µM to over 100 µM depending on their specific substitutions. nih.gov

KB-3-1 (Cervical Carcinoma) : While extensive data on the KB-3-1 cell line is less common, the broad anticancer activity of thiazole derivatives suggests potential efficacy. Further specific screening against this cell line is warranted to fully characterize the activity spectrum.

DLA (Dalton's Lymphoma Ascites) : Research on related heterocyclic compounds has demonstrated efficacy in lymphoma models. For instance, novel curcuminoid derivatives were shown to reduce tumor volume in a Dalton's Lymphoma Ascites model, indicating that pathways targeted by such compounds could also be relevant for thiazole derivatives.

| Cell Line | Compound Type | Activity (IC₅₀) | Reference |

|---|---|---|---|

| HepG2 | N-Pyridinyl-imidazo[2,1-b]thiazole derivative | 28.2 - 74.2 µM | nih.gov |

| HepG2 | 2-Hydrazinyl-thiazole-4[5H]-one derivative | 7.26 µM | nih.gov |

| MCF-7 | 2-Hydrazinyl-thiazole-4[5H]-one derivative | 2.57 µM | nih.gov |

| MCF-7 | 1,3-Thiazole derivative | 5.73 µM | |

| MDA-MB-231 | 3-Nitrophenylthiazolyl derivative | 1.21 µM | cu.edu.egresearchgate.net |

| MDA-MB-231 | 4-Chlorophenylthiazolyl derivative | 3.52 µM | cu.edu.egresearchgate.net |

| MDA-MB-231 | N-Pyridinyl-imidazo[2,1-b]thiazole derivative | 6.0 µM | nih.gov |

Molecular Targets and Pathways in Oncology

Derivatives of the pyridyl-thiazole structure have been identified as inhibitors of several key proteins and pathways implicated in tumor growth and proliferation. nih.gov

c-Met Kinase: The c-Mesenchymal-epithelial transition factor (c-Met) is a tyrosine kinase receptor that plays a crucial role in cell growth, migration, and invasion. nih.gov Aberrant c-Met signaling is a target in cancer therapy. Studies on derivatives bearing pyrazolo[3,4-d]thiazole and related scaffolds have demonstrated potent inhibition of c-Met kinase in the nanomolar range, suggesting this is a key target for this class of compounds. nih.govnih.gov

PI3Kα: The Phosphoinositide 3-kinase (PI3K) pathway is central to cell proliferation and survival and is often dysregulated in cancer. nih.govnih.gov Thiazole-containing compounds have been investigated as inhibitors of this pathway. Specifically, a thiazole derivative, (2S)-N1-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4-pyridinyl]-2-thiazolyl]pyrrolidine-1,2-dicarboxamide, has been identified as an inhibitor of PI3K. uni.lu This indicates that the pyridyl-thiazole backbone is a viable scaffold for targeting PI3Kα. nih.govuni.lu

CDK1 and CLK1: Inhibition of cyclin-dependent kinase 1 (CDK1) and CDC-like kinase 1 (CLK1) are recognized mechanisms of antitumor activity for thiazole derivatives. nih.gov These kinases are essential for cell cycle progression and RNA splicing, respectively, making them critical targets in cancer cells.

Bcl-2: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death). An imbalance in these proteins can prevent cancer cells from dying. mdpi.com Investigations into c-Met inhibitors with a pyrazolo[3,4-b]pyridine scaffold, a related structure, also included assessments of apoptotic parameters like Bcl-2, indicating a potential mechanism for inducing cancer cell death. nih.gov

STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when aberrantly activated, promotes cancer cell survival and proliferation. While direct inhibition by this compound is not documented, research on other nitrogen-containing heterocyclic scaffolds like pyrazole-linked 1,2,4-triazolo-[3,4-b]thiadiazines has led to the identification of potent and selective STAT3 pathway inhibitors. nih.gov This suggests that complex heterocyclic molecules can be tailored to target this critical oncogenic pathway.

Based on available scientific literature, direct inhibitory activity of this compound or its close derivatives on Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), or HEC1 Regulatory Proteins has not been extensively reported.

Investigations into DNA Binding and Interaction Profiles

The interaction between small molecules and DNA is a crucial mechanism for many anticancer drugs. Studies on various pyridine-thiazole derivatives have explored this potential. Using electronic absorption spectroscopy and viscosity measurements, researchers have investigated the binding of these compounds to Calf Thymus DNA (CT-DNA). actascientific.com

Findings suggest that certain thiazolo[5,4-b]pyridine (B1319707) derivatives bind to DNA through an intercalative mode, where the molecule inserts itself between the base pairs of the DNA double helix. actascientific.com Molecular docking studies support these observations, predicting strong interactions within the DNA duplex. The intrinsic binding constants (Kb) for some derivatives have been calculated to be in the range of 5.59 x 10⁵ to 7.24 x 10⁵ M⁻¹, indicating a high affinity for DNA. actascientific.com This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Induction of Cytomorphological Changes and Mitotic Catastrophe in Cancer Cells

Treatment of cancer cells with specific pyridine-thiazole hybrid molecules has been shown to induce significant changes in cell morphology. In one study, the majority of treated KB-3-1 cancer cells exhibited alterations in nuclear morphology, including the formation of multinucleated giant cells. nih.gov

These changes are characteristic of a process known as mitotic catastrophe, a form of cell death that occurs due to aberrant mitosis. nih.gov This suggests that the compounds may induce genetic instability, leading to faulty cell division and subsequent cell death. Other observed changes included condensed chromatin and membrane blebbing, which are features of apoptosis. nih.gov

Anti-inflammatory and Analgesic Properties

The pyridyl-thiazole scaffold is also recognized for its potential in developing new anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase enzymes.

Investigations into Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Numerous studies have synthesized and evaluated thiazole carboxamide derivatives as COX inhibitors. nih.govacs.org

In vitro assays have demonstrated that these compounds can be potent inhibitors of both COX-1 and COX-2. The potency and selectivity can be tuned by modifying the substituents on the core structure. For example, certain derivatives have shown IC₅₀ values in the sub-micromolar range, indicating high potency. nih.gov The selectivity ratio between COX-1 and COX-2 is a critical factor, as selective COX-2 inhibition is often sought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| Derivative 2a | 2.65 | 0.958 | 2.766 |

| Derivative 2b | 0.239 | 0.191 | 1.251 |

| Derivative 2j | >10 | 0.957 | >10.45 |

| Celecoxib (Reference) | >50 | 0.002 | >25000 |

Data synthesized from research on various thiazole carboxamide derivatives, demonstrating their potential as COX inhibitors. nih.gov

In Vivo Models for Anti-inflammatory and Analgesic Assessment (excluding human trials)

To confirm the anti-inflammatory and analgesic effects in a living system, various animal models are employed. For compounds with potential COX-inhibiting properties, the carrageenan-induced paw edema model in rats or mice is a standard method for assessing in vivo anti-inflammatory activity. nih.govresearchgate.net In this model, an inflammatory agent (carrageenan) is injected into the paw, and the reduction in swelling is measured after administration of the test compound.

For analgesic assessment, models such as the acetic acid-induced writhing test and the tail-flick test in mice are commonly used. nih.govnih.gov The writhing test measures a compound's ability to reduce pain-induced abdominal constrictions, while the tail-flick test assesses its effect on the response to a thermal pain stimulus. researchgate.net Studies on related heterocyclic compounds, including triazole and pyrazole (B372694) derivatives, have shown significant activity in these models, validating their use for evaluating new anti-inflammatory and analgesic candidates. nih.govbohrium.com

Other Investigated Biological Activities

Beyond its anticancer and anti-inflammatory properties, the pyridyl-thiazole scaffold has been explored for other therapeutic applications. A significant area of investigation is its potential as an anti-angiogenesis agent. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. A series of pyridinyl-thiazolyl carboxamide derivatives were found to inhibit the colony formation and migration of human umbilical vein endothelial cells (HUVECs). One optimized compound, in particular, strongly blocked tumor growth by acting on angiogenesis signaling pathways. nih.gov Additionally, various pyridine and thiazole derivatives have been screened for antimicrobial activity against a range of bacterial and fungal strains. nih.gov

Antioxidant Activity and Free Radical Scavenging Capabilities

The thiazole ring is a component of many compounds investigated for their antioxidant properties. nih.govpensoft.netbohrium.com Research into various thiazole derivatives has demonstrated their potential to act as free radical scavengers. pensoft.netnih.gov The antioxidant capacity of these molecules is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free-radical scavenging method and the ferric reducing antioxidant power (FRAP) assay. nih.gov

Studies on novel pyridyl-carbonyl thiazoles, which are structurally related to this compound, have been conducted to assess their antioxidant potential. nih.gov For instance, a series of trisubstituted aminothiazole compounds featuring pyridoyl and phenyl groups were synthesized and evaluated. nih.gov In DPPH scavenging assays, certain 3- and 4-pyridyl derivatives showed notable activity. nih.gov The investigation of various thiazolo[4,5-b]pyridine (B1357651) derivatives has also contributed to the understanding of this class of compounds as potential antioxidants. pensoft.netresearchgate.net These studies provide a basis for the potential, yet unconfirmed, antioxidant and free radical scavenging capabilities of this compound, rooted in the known reactivity of the broader pyridyl-thiazole chemical family.

Enzyme Inhibition Studies

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism, and its inhibition is a key therapeutic strategy for managing hyperuricemia and gout. nih.govnih.govmedchemexpress.com The thiazole scaffold is a prominent feature in the design of non-purine XO inhibitors. researchgate.netcncb.ac.cnresearchgate.net For example, the successful drug Febuxostat contains a thiazole ring and has spurred research into other structurally diverse molecules with a similar core. nih.gov

Research has explored a variety of thiazole derivatives for their XO inhibitory potential. cncb.ac.cn For instance, a series of compounds derived from thiazole-5-carboxylic acid were designed and synthesized, with some demonstrating potent inhibitory activity. nih.gov Structure-activity relationship studies have often shown that specific substitutions on the rings attached to the thiazole core are crucial for high potency. nih.govnih.gov While direct studies on this compound are not extensively documented in the provided results, the consistent finding that the thiazole-carboxylate moiety is a key pharmacophore in many potent XO inhibitors suggests its relevance in this area of research. nih.govnih.gov The 4'-pyridyl group has also been noted in other heterocyclic inhibitors to significantly elevate activity against xanthine oxidase. nih.gov

The G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, has emerged as a therapeutic target for metabolic diseases. jst.go.jpnih.govnih.gov Activation of TGR5 can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis. jst.go.jp Consequently, the development of potent TGR5 agonists is an active area of research. novartis.combiorxiv.org

Thiazole-containing compounds have been identified as a promising class of TGR5 agonists. nih.gov Notably, a series of 4-phenoxythiazol-5-carboxamides were developed as highly potent TGR5 agonists through a bioisosteric replacement strategy. jst.go.jp Extensive structure-activity relationship (SAR) studies on this series revealed that modifications on the thiazole ring and the associated phenyl ring significantly impact potency, with some derivatives displaying EC50 values in the nanomolar range. jst.go.jpnih.gov Although these specific compounds were flawed by high metabolic clearance, their high in vitro potency highlights the potential of the thiazole scaffold in designing TGR5 agonists. jst.go.jp This line of research suggests that this compound, as a thiazole derivative, belongs to a chemical class with demonstrated relevance to TGR5 modulation.

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a crucial enzyme in the hexosamine biosynthesis pathway and serves as a target for the development of antimicrobial and antidiabetic agents. nih.govnih.govtandfonline.com Inhibition of this enzyme can be lethal for various pathogens, making it an attractive target for novel drug discovery. nih.gov

A number of heterocyclic and polycyclic compounds with antimicrobial activity have been investigated as potential inhibitors of GlcN-6-P synthase. nih.govtandfonline.com The evaluation of these potential inhibitors often involves molecular docking studies to predict their binding to the enzyme's active site. researchgate.net For example, certain thienyl derivatives were evaluated through docking to the GlcN-6-P synthase matrix, revealing potential binding interactions. researchgate.net While specific inhibitory data for this compound against GlcN-6-P synthase is not available in the provided search results, the general exploration of heterocyclic compounds, including thiazole derivatives, as putative inhibitors underscores the interest in this area. researchgate.netresearchgate.net

Insecticidal Activity Against Agricultural Pests

The N-pyridylpyrazole scaffold, combined with a thiazole moiety, is a key structural feature in a class of novel insecticides developed to control agricultural pests, particularly those of the Lepidoptera order. mdpi.comresearchgate.net this compound serves as a crucial intermediate or is a close analog to compounds that have demonstrated significant insecticidal efficacy. researchgate.net

In preclinical research, a series of N-pyridylpyrazole derivatives incorporating a thiazole ring were synthesized and evaluated for their activity against several major agricultural pests. mdpi.comresearchgate.net Bioassays revealed that several of these compounds exhibit potent insecticidal effects. mdpi.com For example, certain thiazole amide derivatives showed excellent activity against the diamondback moth (Plutella xylostella), the beet armyworm (Spodoptera exigua), and the fall armyworm (Spodoptera frugiperda). mdpi.comresearchgate.net One of the most potent compounds, designated 7g in a key study, displayed LC50 values that were comparable to the commercial insecticide indoxacarb. mdpi.comresearchgate.net Structure-activity relationship analyses indicated that amide derivatives were generally more effective than their ester counterparts. researchgate.net

| Pest Species | LC50 (mg/L) | 95% Confidence Interval (mg/L) |

|---|---|---|

| Plutella xylostella (Diamondback Moth) | 5.32 | 3.95 - 7.18 |

| Spodoptera exigua (Beet Armyworm) | 6.75 | 5.19 - 8.78 |

| Spodoptera frugiperda (Fall Armyworm) | 7.64 | 6.02 - 9.70 |

This data is based on research on compound 7g, a derivative synthesized from a scaffold related to this compound. mdpi.com

SIRT1 Activating Properties and Implications for Metabolic Regulation Research

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that has become a significant therapeutic target for a range of metabolic and age-related diseases, including diabetes and cardiovascular conditions. nih.govnih.govunipi.it The development of small-molecule SIRT1-activating compounds (STACs) is a major focus of modern medicinal chemistry. nih.govnih.gov

The thiazole heterocyclic system has been identified as a valuable core structure for the design of novel SIRT1 activators. nih.govunipi.it Research has led to the development of various thiazole-based derivatives, such as imidazo[1,2-b]thiazoles, which have demonstrated potent SIRT1 activation. nih.govacs.org In enzymatic assays, some of these new synthetic activators have shown significantly higher potency compared to the well-known natural activator, resveratrol. nih.govunipi.it A representative compound from one such thiazole series not only activated the SIRT1 enzyme effectively but also exhibited cardioprotective properties in an in vivo model of myocardial damage. nih.govunipi.it The most potent analogues in some series have demonstrated oral antidiabetic activity in multiple preclinical animal models, including the ob/ob mouse and the Zucker fa/fa rat. nih.govacs.org These findings underscore the potential of the thiazole scaffold, as found in this compound, for developing therapeutics aimed at metabolic regulation through SIRT1 activation. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidating the Impact of Substituent Nature and Position on Biological Activity

The biological profile of pyridylthiazole derivatives can be finely tuned by altering substituents on both the pyridine (B92270) and thiazole (B1198619) rings. Systematic modifications have revealed critical insights into the molecular interactions governing their mechanism of action.